5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)
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Overview
Description
5,5’-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile) is a complex organic compound characterized by its unique structure, which includes two benzene rings connected by a phenylenebis(oxy) linkage and substituted with dicarbonitrile groups.
Preparation Methods
The synthesis of 5,5’-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-phenylenebis(oxy)benzene.
Nitrile Substitution:
Reaction Conditions: The reactions are typically carried out in organic solvents such as dichloromethane or toluene, with catalysts like palladium or copper to facilitate the process.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
5,5’-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions with reagents like amines or alcohols to form amides or esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,5’-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile) has several scientific research applications:
Materials Science: It is used in the synthesis of advanced polymers and materials with unique mechanical and thermal properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Chemical Engineering: It is utilized in the development of catalysts and reagents for various chemical processes.
Mechanism of Action
The mechanism by which 5,5’-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile groups can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The phenylenebis(oxy) linkage provides structural stability and facilitates the compound’s binding to specific pathways .
Comparison with Similar Compounds
Similar compounds to 5,5’-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile) include:
5,5’-[1,4-Phenylenebis(oxy)]bis(2-benzofuran-1,3-dione): This compound has a similar phenylenebis(oxy) linkage but different substituents, leading to distinct chemical properties.
5,5’-[1,3-Phenylenebis(methyleneoxy)]diisophthalic acid: This compound features a methyleneoxy linkage and carboxylic acid groups, offering different reactivity and applications.
The uniqueness of 5,5’-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile) lies in its specific combination of nitrile groups and phenylenebis(oxy) linkage, which imparts unique chemical and physical properties.
Properties
CAS No. |
188998-61-0 |
---|---|
Molecular Formula |
C22H10N4O2 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
5-[3-(3,5-dicyanophenoxy)phenoxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C22H10N4O2/c23-11-15-4-16(12-24)7-21(6-15)27-19-2-1-3-20(10-19)28-22-8-17(13-25)5-18(9-22)14-26/h1-10H |
InChI Key |
ALRYGVMHWVSGSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)C#N)OC3=CC(=CC(=C3)C#N)C#N |
Origin of Product |
United States |
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